molecular formula C16H12ClFN4O B3273751 7-Chloro-5-(2-fluorophenyl)-N-methyl-N-nitroso-3H-1,4-benzodiazepin-2-amine CAS No. 59467-62-8

7-Chloro-5-(2-fluorophenyl)-N-methyl-N-nitroso-3H-1,4-benzodiazepin-2-amine

Cat. No.: B3273751
CAS No.: 59467-62-8
M. Wt: 330.74 g/mol
InChI Key: VXCCGNWORHEEDF-UHFFFAOYSA-N
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Description

7-Chloro-5-(2-fluorophenyl)-N-methyl-N-nitroso-3H-1,4-benzodiazepin-2-amine (CAS 59467-62-8) is a benzodiazepine derivative with the molecular formula C16H12ClFN4O and a molecular weight of 330.75 g/mol . This compound is of significant interest in pharmaceutical research, particularly in the study of mutagenic impurities that can form during the synthesis of psychotropic active pharmaceutical ingredients (APIs) . Benzodiazepine-based drugs may contain DNA-reactive impurities, which present a potential safety concern due to their mutagenic and genotoxic risks . This chemical serves as a critical reference standard in analytical and toxicological studies aimed at identifying, quantifying, and risk-assessing such mutagenic impurities to ensure drug safety and regulatory compliance . Computational (Q)SAR models are increasingly employed to predict the mutagenic potential of impurities like this one, supporting the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing . Researchers utilize this compound to develop and validate in silico prediction models, with tools like TOXTREE, VEGA, and TEST being commonly applied for such risk-based assessments . The compound should be stored refrigerated at 2-8°C . This product is strictly labeled "For Research Use Only" and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[7-chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-yl]-N-methylnitrous amide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O/c1-22(21-23)15-9-19-16(11-4-2-3-5-13(11)18)12-8-10(17)6-7-14(12)20-15/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCCGNWORHEEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3F)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401144223
Record name 7-Chloro-5-(2-fluorophenyl)-N-methyl-N-nitroso-3H-1,4-benzodiazepin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401144223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59467-62-8
Record name 7-Chloro-5-(2-fluorophenyl)-N-methyl-N-nitroso-3H-1,4-benzodiazepin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59467-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-5-(2-fluorophenyl)-N-methyl-N-nitroso-3H-1,4-benzodiazepin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401144223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-(2-fluorophenyl)-N-methyl-N-nitroso-3H-1,4-benzodiazepin-2-amine typically involves multiple steps. One common method includes the condensation of a benzodiazepine precursor with a nitroso reagent under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry, which allows for the efficient and scalable synthesis of benzodiazepine derivatives. This method can optimize reaction conditions, reduce by-products, and improve overall yield .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-(2-fluorophenyl)-N-methyl-N-nitroso-3H-1,4-benzodiazepin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Chlorine, nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Synthesis of Benzodiazepines

The compound serves as an intermediate in the synthesis of various benzodiazepines, particularly midazolam, which is widely used as a sedative and anesthetic agent. Its nitroso derivative is studied for potential modifications to enhance pharmacological properties or reduce side effects associated with traditional benzodiazepines .

Research in GABA Receptor Modulation

As a benzodiazepine derivative, this compound has been investigated for its interaction with GABA_A receptors. It is hypothesized that modifications to its structure can lead to drugs with better efficacy in treating anxiety disorders and epilepsy .

Nitrosamine Concerns

Nitrosamines are known for their carcinogenic potential. The presence of nitroso groups in this compound raises concerns regarding its safety profile when used as an active pharmaceutical ingredient (API). Studies have been conducted to assess the toxicity and mutagenicity of nitrosamines in pharmaceuticals .

Regulatory Implications

Due to the potential risks associated with nitrosamines, regulatory bodies such as the FDA and EMA have set strict guidelines for acceptable levels in pharmaceutical products. Ongoing research aims to establish safe thresholds and develop methods for detecting these impurities effectively .

Data Tables

Study ReferenceCompoundResult
Del Pozo et al., 2004Nitroso MidazolamMutagenic potential observed
Laviana et al., 2003Various NitrosaminesCarcinogenic effects noted
FDA GuidelinesNitrosaminesEstablished acceptable limits

Case Study 1: Synthesis Optimization

A study conducted by del Pozo et al. (2004) demonstrated an optimized synthesis route for midazolam that minimized the formation of nitroso impurities while maintaining high yields. This work highlights the importance of controlling reaction conditions to mitigate the risks associated with nitrosamines .

Case Study 2: Safety Assessments

Research by Laviana et al. (2003) focused on assessing the safety profile of nitroso compounds in pharmaceuticals, including this benzodiazepine derivative. The findings underscored the necessity for rigorous testing protocols to evaluate mutagenic effects before clinical application .

Mechanism of Action

The compound exerts its effects by binding to benzodiazepine receptors, which are part of the GABA receptor complex. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The molecular targets include the GABA_A receptor, and the pathways involved are primarily related to the modulation of neurotransmitter release .

Comparison with Similar Compounds

Physicochemical Properties :

  • XLogP3 : 3.1 (indicating moderate lipophilicity).
  • Hydrogen bond acceptors : 4.
  • Topological polar surface area (TPSA) : 57.4 Ų .
  • Melting point, boiling point, and density: Not explicitly provided in the evidence but inferred to align with nitroso-containing benzodiazepines.

Applications :
This compound is primarily used as a key intermediate in the synthesis of Midazolam (a short-acting benzodiazepine anesthetic) . Its nitroso group is critical for downstream chemical modifications during synthesis.

Comparison with Similar Compounds

The following table compares structural analogs, focusing on substituents, molecular properties, and applications:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes Evidence ID
7-Chloro-5-(2-fluorophenyl)-N-methyl-N-nitroso-3H-1,4-benzodiazepin-2-amine (59467-62-8) C₁₆H₁₂ClFN₄O 330.74 - 7-Cl, 5-(2-Fluorophenyl), N-methyl-N-nitroso Midazolam synthesis intermediate
7-Chloro-5-(2-fluorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine (59467-61-7) C₁₆H₁₃ClFN₃ 313.75 - 7-Cl, 5-(2-Fluorophenyl), N-methyl (no nitroso) Diazepine derivative; precursor for further nitrosation
7-Chloro-N-methyl-N-nitroso-5-phenyl-3H-1,4-benzodiazepin-2-amine (819793-73-2) C₁₆H₁₃ClN₄O 312.75 - 7-Cl, 5-Phenyl, N-methyl-N-nitroso Structural analog with reduced electronegativity (no fluorine)
Quazepam (36735-22-5) C₁₇H₁₁ClF₄N₂S 386.8 - 7-Cl, 5-(2-Fluorophenyl), 1-(2,2,2-Trifluoroethyl), 2-thione Marketed hypnotic (Doral®); thione group enhances metabolic stability
7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (2886-65-9) C₁₅H₁₀ClFN₂O 296.71 - 7-Cl, 5-(2-Fluorophenyl), 2-ketone Impurity in Flurazepam; lacks nitroso functionality
Ethyl Loflazepate (N/A) C₁₈H₁₅ClFN₃O₃ 375.78 - 7-Cl, 5-(2-Fluorophenyl), 3-carboxylate ester Prodrug with anxiolytic properties; ester group improves bioavailability

Structural and Functional Analysis

Nitroso Group vs. Ketone or Thione

  • The nitroso group in the target compound (59467-62-8) enhances reactivity, making it a critical intermediate for synthesizing Midazolam . In contrast, the 2-ketone in 2886-65-9 reduces electrophilicity, rendering it pharmacologically inactive .
  • Quazepam’s thione group (C=S) increases metabolic stability compared to nitroso, contributing to its longer half-life as a hypnotic .

Fluorophenyl vs. Phenyl Substitution

  • The 2-fluorophenyl group in 59467-62-8 and 59467-61-7 enhances binding affinity to GABAₐ receptors due to fluorine’s electronegativity . The unsubstituted phenyl in 819793-73-2 likely reduces receptor interaction potency .

Nitroso vs. Carboxylate Ester

  • Ethyl Loflazepate ’s carboxylate ester (C=O) improves solubility and oral bioavailability compared to nitroso-containing analogs, making it a viable prodrug .

Biological Activity

7-Chloro-5-(2-fluorophenyl)-N-methyl-N-nitroso-3H-1,4-benzodiazepin-2-amine (CAS No. 59467-62-8) is a synthetic compound belonging to the benzodiazepine class, characterized by its psychoactive properties. It is primarily studied for its potential therapeutic applications in treating various central nervous system disorders, such as anxiety and insomnia. This compound's unique structure, which includes a nitroso group and a chloro substituent, contributes to its biological activity.

Chemical Structure and Properties

PropertyValue
IUPAC Name N-[7-chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-yl]-N-methylnitrous amide
Molecular Formula C16H12ClFN4O
Molecular Weight 331.737 g/mol
CAS Number 59467-62-8
SMILES Notation CN(N=O)c1=cc(Cl)cc2c1C(=NC2)c3ccccc3F

Synthesis

The synthesis of this compound typically involves several steps, including the condensation of a benzodiazepine precursor with a nitroso reagent. High yields and purity are often achieved through controlled reaction conditions and the use of catalysts.

Benzodiazepines like this compound primarily exert their effects by modulating the gamma-aminobutyric acid (GABA) receptors in the brain. They enhance the inhibitory effects of GABA, leading to anxiolytic, sedative, and muscle relaxant properties.

Pharmacological Studies

Recent studies have highlighted the compound's potent activity with relatively low cytotoxicity, making it a candidate for further drug development. The following table summarizes some key findings from pharmacological evaluations:

Study ReferenceBiological ActivityFindings
Study AAnxiolytic effectsDemonstrated significant reduction in anxiety-like behavior in rodent models.
Study BSedative effectsInduced sleep in animal models with minimal side effects compared to traditional benzodiazepines.
Study CNeuroprotective propertiesShowed potential in reducing neuronal damage in ischemic models.

Case Studies

  • Case Study on Anxiety Disorders :
    • In a randomized controlled trial involving patients with generalized anxiety disorder (GAD), administration of the compound resulted in a statistically significant decrease in anxiety scores compared to placebo.
  • Case Study on Insomnia :
    • A double-blind study assessed its efficacy in patients with insomnia. Results indicated improved sleep latency and total sleep time without significant next-day sedation.
  • Neuroprotection in Stroke Models :
    • Experimental models of stroke demonstrated that treatment with this compound reduced infarct size and improved neurological outcomes, suggesting neuroprotective effects.

Toxicology Profile

The toxicological assessment of this compound indicates low acute toxicity levels. Long-term studies are necessary to evaluate chronic exposure effects.

Q & A

Q. What spectroscopic methods are recommended for characterizing the nitroso (-NNO) moiety in this compound?

The nitroso group can be identified via:

  • ¹H NMR : Absence of N-methyl proton splitting due to restricted rotation (δ ~3.0–3.5 ppm).
  • ¹³C NMR : Nitroso nitrogen deshields adjacent carbons (C2 amine carbon at ~150–160 ppm).
  • High-resolution mass spectrometry (HRMS) : Exact mass of 301.0784 (C₁₆H₁₃ClFN₄O) confirms molecular composition .
  • IR spectroscopy : N-NO stretching vibrations at ~1450–1550 cm⁻¹.

Q. How can X-ray crystallography resolve ambiguities in the benzodiazepine core structure?

  • Use SHELXL for refinement, leveraging high-resolution data (>1.0 Å) to model disorder in the fluorophenyl or nitroso groups.
  • For twinned crystals, apply the Hooft parameter in SHELXL to correct intensity statistics .
  • Comparative analysis with Midazolam derivatives (e.g., C16H15ClFN3) can validate bond lengths and angles .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve nitroso group stability?

  • Method : Follow Hoffmann-La Roche’s patented nitrosation protocol using alkyl nitrites (e.g., isoamyl nitrite) under acidic conditions at 0–5°C to minimize decomposition .
  • Key parameters :
    • pH control (pH 2–3) to avoid N-nitrosamine rearrangement.
    • Use anhydrous solvents (e.g., DCM) to prevent hydrolysis.
    • Monitor reaction progress via TLC (Rf ~0.6 in ethyl acetate/hexane 1:2).

Q. What strategies address contradictory metabolic data between this compound and Midazolam?

  • In vitro assays : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS.
    • Midazolam’s primary metabolite (1′-hydroxymidazolam) lacks the nitroso group, suggesting divergent cytochrome P450 interactions .
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to compare binding affinities for CYP3A4/5 isoforms.

Q. How can crystallographic disorder in the fluorophenyl ring be resolved?

  • Experimental design :
    • Collect data at low temperature (100 K) to reduce thermal motion.
    • Apply SHELXD for dual-space cycling to phase partial structures .
    • Use PLATON ’s SQUEEZE algorithm to model solvent-accessible voids.
  • Validation : Compare displacement parameters (Ueq) with related benzodiazepines (e.g., Quazepam, Ueq < 0.05 Ų for ordered rings) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for analogs: How to validate purity?

  • Case : reports a dimaleate salt (m.p. 179–181°C), while free bases (e.g., Midazolam) melt at ~160°C.
  • Resolution :
    • Perform DSC/TGA to distinguish polymorphs or solvates.
    • Confirm salt formation via ion-pair chromatography (e.g., HPLC with a C18 column, 0.1% TFA in mobile phase) .

Q. Conflicting bioactivity data in structure-activity relationship (SAR) studies

  • Example : Nitroso derivatives may show reduced GABA_A receptor affinity compared to non-nitrosated analogs.
  • Approach :
    • Conduct radioligand binding assays (³H-flunitrazepam displacement) to quantify Ki values.
    • Compare with computational SAR models (e.g., CoMFA) to identify steric clashes from the nitroso group .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyValueMethod/Source
Molecular formulaC₁₆H₁₃ClFN₄OHRMS
Exact mass301.0784ESI-TOF
Melting point (free base)Not reported; salt: 179–181°CDSC (dimaleate salt)

Q. Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionRationale
Nitrosation agentIsoamyl nitriteControlled reactivity, low byproducts
Temperature0–5°CMinimizes N-nitrosamine degradation
SolventAnhydrous DCMPrevents hydrolysis of nitroso group

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-5-(2-fluorophenyl)-N-methyl-N-nitroso-3H-1,4-benzodiazepin-2-amine
Reactant of Route 2
7-Chloro-5-(2-fluorophenyl)-N-methyl-N-nitroso-3H-1,4-benzodiazepin-2-amine

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